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Compound of Interest

Compound Name: 5-(Aminomethyl)indolin-2-one

Cat. No.: B1287131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and analytical data for
the compound 5-(Aminomethyl)indolin-2-one. While experimental spectroscopic data for this
specific molecule is not readily available in published literature, this document presents
predicted Nuclear Magnetic Resonance (NMR) data and calculated Mass Spectrometry (MS)
values to support researchers in its identification and characterization. Furthermore,
standardized experimental protocols for acquiring such data are detailed, and a conceptual
workflow for the characterization of a novel synthesized compound is provided.

Compound Identity

IUPAC Name 5-(aminomethyl)-1,3-dihydroindol-2-one
Molecular Formula CoH10N20

Molecular Weight 162.19 g/mol

CAS Number 220904-92-7

Spectroscopic Data (Predicted and Calculated)

As experimental data is not available, the following tables present predicted *H and 3C NMR
chemical shifts and calculated mass spectrometry data for 5-(Aminomethyl)indolin-2-one.
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Predicted *H NMR Data

The predicted *H NMR spectrum of 5-(Aminomethyl)indolin-2-one in DMSO-ds is
summarized below. Chemical shifts () are reported in parts per million (ppm).

Predicted Chemical

Proton _ Multiplicity Integration
Shift (ppm)
H1 (NH) ~10.4 Singlet 1H
H4 ~7.2 Doublet 1H
H6 ~7.0 Doublet of doublets 1H
H7 ~6.8 Doublet 1H
-CHz- (aminomethyl) ~3.8 Singlet 2H
-CH2- (indolinone) ~3.4 Singlet 2H
-NH:z ~2.5 (broad) Singlet 2H

Predicted **C NMR Data

The predicted 13C NMR spectrum of 5-(Aminomethyl)indolin-2-one in DMSO-ds is
summarized below. Chemical shifts (d) are reported in parts per million (ppm).
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Carbon Predicted Chemical Shift (ppm)
C2 (C=0) ~176

C7a ~142

C5 ~135

C3a ~130

C6 ~128

C4 ~125

Cc7 ~109

-CHz- (aminomethyl) ~45

C3 (-CH2-) ~36

Mass Spectrometry Data

The table below details the calculated mass-to-charge ratios (m/z) for the protonated molecule
and common adducts of 5-(Aminomethyl)indolin-2-one.

lon Species Calculated m/z
[M+H]* 163.0866
[M+Na]* 185.0685
[M+K]* 201.0425

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of NMR and MS
data for a compound such as 5-(Aminomethyl)indolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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» Weigh approximately 5-10 mg of the solid sample of 5-(Aminomethyl)indolin-2-one.

e Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-des, CDClI;s,
or MeOD) in a clean, dry vial.

e Ensure complete dissolution by gentle vortexing or sonication.
o Transfer the solution to a 5 mm NMR tube.

IH NMR Spectroscopy Protocol:

Instrument: 400 MHz (or higher) NMR spectrometer.

e Solvent: DMSO-ds.

e Temperature: 298 K.

e Pulse Program: Standard single-pulse sequence.

e Number of Scans: 16-64 (depending on sample concentration).
¢ Relaxation Delay: 1-2 seconds.

e Spectral Width: -2 to 12 ppm.

o Referencing: The residual solvent peak of DMSO-de at 2.50 ppm is used as the internal
standard.

13C NMR Spectroscopy Protocol:

e Instrument: 100 MHz (or higher, corresponding to the *H frequency) NMR spectrometer.
e Solvent: DMSO-ds.

e Temperature: 298 K.

e Pulse Program: Proton-decoupled pulse sequence.

e Number of Scans: 1024 or more (due to the lower natural abundance of 13C).
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o Relaxation Delay: 2-5 seconds.
e Spectral Width: 0 to 200 ppm.

» Referencing: The solvent peak of DMSO-de at 39.52 ppm is used as the internal standard.

Mass Spectrometry (MS)

Sample Preparation:

o Prepare a stock solution of 5-(Aminomethyl)indolin-2-one at a concentration of 1 mg/mL in
a suitable solvent (e.g., methanol, acetonitrile).

» Dilute the stock solution to a final concentration of 1-10 ug/mL with the mobile phase.

High-Resolution Mass Spectrometry (HRMS) Protocol using Electrospray lonization (ESI):

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap
instrument.

 lonization Mode: Positive Electrospray lonization (ESI+).

e Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 pL/min.
o Capillary Voltage: 3.5 - 4.5 kV.

e Nebulizer Gas (N2): 1-2 Bar.

e Drying Gas (N2): 4-8 L/min at 180-200 °C.

e Mass Range: m/z 50-500.

o Data Analysis: The resulting spectrum should be analyzed for the presence of the [M+H]*,
[M+Na]*, and [M+K]* ions to confirm the molecular weight of the compound.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a
novel compound like 5-(Aminomethyl)indolin-2-one.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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